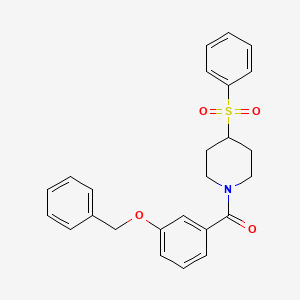

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

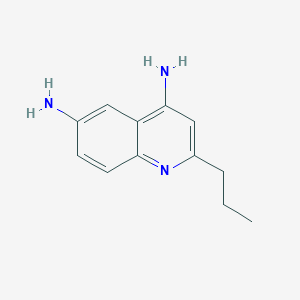

Molecular Structure Analysis

The molecular structure of “(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone” is complex, with a phenylsulfonyl group attached to a piperidin-1-yl methanone core, and a benzyloxy group attached to a phenyl ring.Physical And Chemical Properties Analysis

“(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone” is a solid compound . Its molecular weight is 435.54.Wissenschaftliche Forschungsanwendungen

- Application : Compound 6f inhibits EGFR kinase activity, making it a potential candidate for targeted cancer therapy. It binds to the ATP binding site of EGFR kinase, similar to the standard drug erlotinib .

- Results : Compound 6f demonstrated potent antiproliferative effects against A549 lung cancer cells (IC50 = 5.6 µM). It induced apoptosis in cancer cells, as confirmed by DAPI staining and phase contrast microscopy .

- Findings : These compounds exhibited fungistatic effects against various yeast and filamentous fungal pathogens .

- Advantages : SM coupling is mild, functional group tolerant, and environmentally benign. Boron reagents rapidly transmetalate with palladium complexes .

EGFR Kinase Inhibition

Antiproliferative Activity

Antifungal Properties

Halogen Exchange Reactions

Suzuki–Miyaura Coupling

Wirkmechanismus

Target of Action

The primary target of the compound (3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of intrinsic kinase activity, and activation of signal transduction pathways involved in cell proliferation and survival .

Mode of Action

The compound inhibits EGFR kinase, thereby blocking the signal transduction pathways that lead to cell proliferation and survival . This inhibition is achieved by the compound binding to the ATP-binding site of the EGFR kinase, preventing ATP from binding and thus stopping the phosphorylation process that would activate the downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR kinase by the compound affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR kinase, the compound prevents the activation of this pathway, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is known that the compound has potent antiproliferative effects against various cancer cell lines, suggesting that it has good bioavailability .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in cell death in cells that overexpress EGFR kinase . This makes the compound a potential therapeutic agent for cancers that are characterized by EGFR overexpression, such as non-small cell lung cancer, colon cancer, and breast cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can influence the compound’s binding to EGFR kinase, potentially affecting its efficacy

Eigenschaften

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO4S/c27-25(21-10-7-11-22(18-21)30-19-20-8-3-1-4-9-20)26-16-14-24(15-17-26)31(28,29)23-12-5-2-6-13-23/h1-13,18,24H,14-17,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGSIBLPXUMKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2399789.png)

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)